2,16,19-Kauranetriol 2-O-beta-D-allopyranoside
CAS No.: 195723-38-7
Cat. No.: VC0198690
Molecular Formula: C26H44O8
Molecular Weight: 484.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 195723-38-7 |
|---|---|
| Molecular Formula | C26H44O8 |
| Molecular Weight | 484.6 g/mol |
| IUPAC Name | (2R,3R,4R,5S,6R)-2-[[(1S,4S,5R,7S,9S,10R,13R,14R)-14-hydroxy-5-(hydroxymethyl)-5,9,14-trimethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C26H44O8/c1-23(13-28)9-15(33-22-21(31)20(30)19(29)16(11-27)34-22)10-24(2)17(23)6-7-26-8-14(4-5-18(24)26)25(3,32)12-26/h14-22,27-32H,4-13H2,1-3H3/t14-,15-,16-,17-,18+,19-,20-,21-,22-,23+,24-,25-,26+/m1/s1 |
| SMILES | CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)CO |
| Canonical SMILES | CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)CO |
| Appearance | Powder |
Introduction
Chemical Properties and Structure
Molecular Formula and Weight
2,16,19-Kauranetriol 2-O-beta-D-allopyranoside is defined by its molecular formula and a molecular weight of 484.6 g/mol . The compound consists of a kaurane skeleton linked to a beta-D-allopyranoside moiety. The presence of hydroxyl groups contributes to its hydrophilicity while maintaining structural complexity.
Structural Description
The chemical name of the compound is (2R,3R,4R,5S,6R)-2-[[(1S,4S,5R,7S,9S,10R,13R,14R)-14-hydroxy-5-(hydroxymethyl)-5,9,14-trimethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol . Its structure features a tetracyclic diterpenoid core linked to a sugar moiety through an ether bond. The stereochemistry of the molecule is highly defined with multiple chiral centers.
Physical Properties
The compound typically exists as a solid powder at room temperature and has a density of approximately . It has a boiling point of at standard atmospheric pressure and a flash point of . These properties make it stable under standard laboratory conditions.
Solubility
The solubility of 2,16,19-Kauranetriol 2-O-beta-D-allopyranoside varies across solvents such as chloroform, dichloromethane, ethyl acetate, DMSO (dimethyl sulfoxide), and acetone . This solubility profile facilitates its use in various experimental setups requiring organic solvents.
Biological Significance
Natural Source
The compound is isolated from Pteris cretica, a species of fern known for its diverse secondary metabolites . Its natural origin underscores its importance in phytochemistry and the study of plant-derived bioactive compounds.
Biological Activity
Although specific biological activities of 2,16,19-Kauranetriol 2-O-beta-D-allopyranoside remain underexplored in current literature , diterpenoids like this compound are generally recognized for their anti-inflammatory, antimicrobial, and anticancer properties . Further research is warranted to elucidate its pharmacological potential.
Pharmacological Research Applications
Applications in Scientific Research
Chemical Synthesis
As an intermediate in synthetic chemistry, the compound offers utility in developing complex molecules for pharmaceutical applications . Its stereochemical complexity makes it an excellent candidate for studying reaction mechanisms involving chiral centers.
Analytical Standards
| Property | Value | Remarks |
|---|---|---|
| Molecular Formula | Defined | |
| Molecular Weight | High precision | |
| Density | Predicted | |
| Boiling Point | High thermal stability | |
| Flash Point | Safety considerations | |
| Solubility | Soluble in organic solvents | Chloroform/DMSO/Ethanol |
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